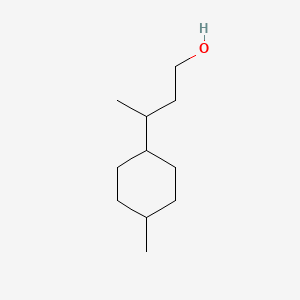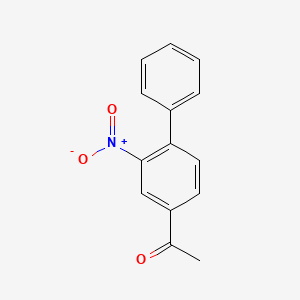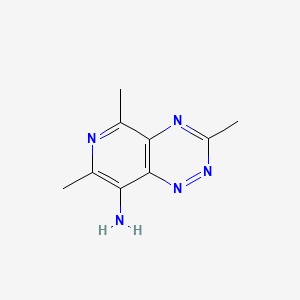
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester is a chemical compound with a complex structure
Vorbereitungsmethoden
The synthesis of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may vary, but they generally involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester can be compared with other similar compounds, such as other phosphonic acid derivatives. These comparisons highlight its unique properties and potential advantages in various applications. Similar compounds include other esters of phosphonic acid with different substituents and functional groups.
Eigenschaften
CAS-Nummer |
73514-88-2 |
|---|---|
Molekularformel |
C19H32ClO5P |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
2-chloro-1-(6-dipropoxyphosphorylhexoxy)-4-methoxybenzene |
InChI |
InChI=1S/C19H32ClO5P/c1-4-12-24-26(21,25-13-5-2)15-9-7-6-8-14-23-19-11-10-17(22-3)16-18(19)20/h10-11,16H,4-9,12-15H2,1-3H3 |
InChI-Schlüssel |
BWBYJPBAUJBGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)






![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)

